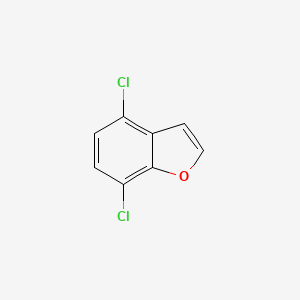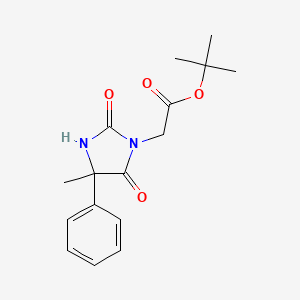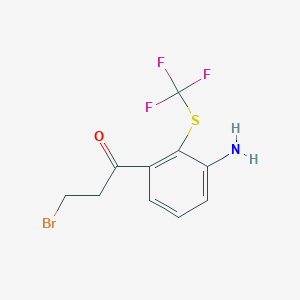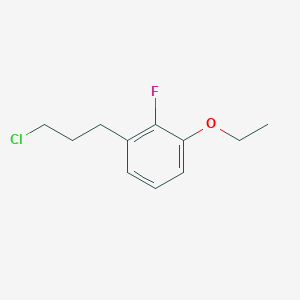
1-(3-Chloropropyl)-3-ethoxy-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-3-ethoxy-2-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-3-ethoxy-2-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropropyl bromide, 3-ethoxybenzene, and a fluorinating agent.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as toluene or ethanol. The temperature and pressure are carefully monitored to ensure optimal reaction conditions.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction and increase the yield of the desired product.
Purification: The final product is purified using techniques such as distillation, recrystallization, or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and high yield. The use of continuous flow reactors and advanced purification methods can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chloropropyl)-3-ethoxy-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 1-(3-aminopropyl)-3-ethoxy-2-fluorobenzene or 1-(3-thiopropyl)-3-ethoxy-2-fluorobenzene can be formed.
Oxidation Products: Products such as 3-ethoxy-2-fluorobenzaldehyde or 3-ethoxy-2-fluorobenzoic acid can be obtained.
Reduction Products: Products such as 1-(3-hydroxypropyl)-3-ethoxy-2-fluorobenzene can be formed.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-3-ethoxy-2-fluorobenzene has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may be used in the development of new drugs or as a tool for studying biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals, including agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-3-ethoxy-2-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites. Additionally, the compound may modulate signaling pathways by interacting with receptors on the cell surface.
Comparaison Avec Des Composés Similaires
1-(3-Chloropropyl)-3-ethoxy-2-fluorobenzene can be compared with other similar compounds, such as:
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: This compound has similar structural features but differs in its substitution pattern and functional groups.
3-Chloropropylsilanetriol: This compound contains a chloropropyl group but differs in its silicon-based structure.
1-(3-Chlorophenyl)piperazine: This compound has a similar chloropropyl group but is based on a piperazine ring system.
Propriétés
Formule moléculaire |
C11H14ClFO |
|---|---|
Poids moléculaire |
216.68 g/mol |
Nom IUPAC |
1-(3-chloropropyl)-3-ethoxy-2-fluorobenzene |
InChI |
InChI=1S/C11H14ClFO/c1-2-14-10-7-3-5-9(11(10)13)6-4-8-12/h3,5,7H,2,4,6,8H2,1H3 |
Clé InChI |
DQXKIVRBWDYALW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1F)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5S,10S,13S,16R)-16-hydroxy-10,13-dimethyltetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17(2H)-one](/img/structure/B14052885.png)


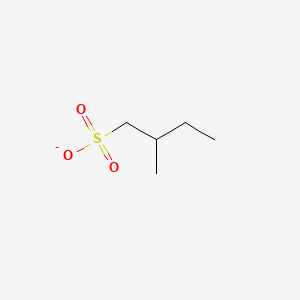

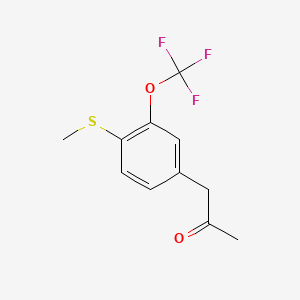
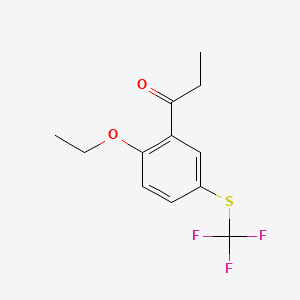
![tert-Butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14052936.png)
